molecular formula C19H21ClN2O3S B422598 N-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide

N-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide

Cat. No.: B422598
M. Wt: 392.9g/mol
InChI Key: CLGYRLZHIJJHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural components, which include a chloro-methylphenyl group, an isoquinolinyl moiety, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chloro-methylphenyl derivative, followed by the introduction of the isoquinolinyl group through a series of reactions such as nucleophilic substitution and condensation reactions. The final step involves the addition of the methanesulfonamide group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as the development of new drugs or treatments.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of structural features, which may confer specific chemical and biological properties

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C19H21ClN2O3S/c1-14-7-8-17(11-18(14)20)22(26(2,24)25)13-19(23)21-10-9-15-5-3-4-6-16(15)12-21/h3-8,11H,9-10,12-13H2,1-2H3

InChI Key

CLGYRLZHIJJHSF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C)Cl

Origin of Product

United States

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